2-amino-N-(2,4-dimethylphenyl)benzamide 2-amino-N-(2,4-dimethylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 21132-02-5
VCID: VC2005544
InChI: InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18)
SMILES: CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol

2-amino-N-(2,4-dimethylphenyl)benzamide

CAS No.: 21132-02-5

Cat. No.: VC2005544

Molecular Formula: C15H16N2O

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(2,4-dimethylphenyl)benzamide - 21132-02-5

Specification

CAS No. 21132-02-5
Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
IUPAC Name 2-amino-N-(2,4-dimethylphenyl)benzamide
Standard InChI InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18)
Standard InChI Key JCXCMHQZXXYQPS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C

Introduction

Chemical Properties and Structural Characteristics

Basic Information and Identifiers

2-Amino-N-(2,4-dimethylphenyl)benzamide is identified by the CAS number 21132-02-5 and possesses the molecular formula C₁₅H₁₆N₂O . This compound is also known by alternative names such as Benzamide, 2-amino-N-(2,4-dimethylphenyl)- and N1-(2,4-dimethylphenyl)-2-aminobenzamide .

Molecular Structure and Representation

The compound features a 2-aminobenzamide core with a 2,4-dimethylphenyl substituent. Its structure can be represented through various chemical notations:

Table 1: Structural Representations of 2-Amino-N-(2,4-dimethylphenyl)benzamide

Representation TypeNotation
InChIInChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyJCXCMHQZXXYQPS-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C

The molecular structure includes an amino group (-NH₂) at the 2-position of the benzamide core, which contributes to its chemical reactivity and potential biological interactions .

Physical and Chemical Properties

The compound demonstrates specific physicochemical characteristics that influence its behavior in various environments:

Table 2: Physical and Chemical Properties of 2-Amino-N-(2,4-dimethylphenyl)benzamide

PropertyValueSource
Molecular Weight240.30 g/mol
Density1.245 g/cm³
Boiling Point387.1°C at 760 mmHg
Flash Point187.9°C
Exact Mass272.11600
LogP3.50350
PSA77.07000
Index of Refraction1.636

These properties collectively determine the compound's solubility, stability, and potential for chemical interactions, which are crucial considerations for its applications in research and development contexts .

Synthesis Methods and Chemical Reactions

Chemical Reactivity

The 2-amino group on the benzamide core confers specific reactivity to the compound:

  • The amino group can undergo reactions typical of primary amines, including:

    • Acylation with acid chlorides or anhydrides

    • Alkylation with alkyl halides

    • Formation of Schiff bases with aldehydes and ketones

  • The amide bond can participate in:

    • Hydrolysis under acidic or basic conditions

    • Reduction to form amines

    • Various substitution reactions on the aromatic rings

Structure-Activity Relationships

Comparison with Similar Compounds

2-Amino-N-(2,4-dimethylphenyl)benzamide shares structural features with several related compounds, enabling comparative analysis of their properties and activities:

Table 3: Comparison of 2-Amino-N-(2,4-dimethylphenyl)benzamide with Related Compounds

CompoundCAS NumberMolecular WeightKey Structural DifferenceReference
2-Amino-N-(2,4-dimethylphenyl)benzamide21132-02-5240.30 g/molReference compound
2-Amino-N-(2,6-dimethylphenyl)benzamide13922-38-8240.30 g/molDimethyl positions (2,6 vs 2,4)
2-Amino-N-(2,5-dimethylphenyl)benzamide102630-80-8240.30 g/molDimethyl positions (2,5 vs 2,4)
2-Amino-N-(2-methylphenyl)benzamide4943-85-5226.27 g/molSingle methyl group

These structural variations may lead to differences in biological activity, pharmacokinetics, and physicochemical properties. For instance, the position of methyl groups on the phenyl ring can affect:

Safety ParameterDescriptionReference
GHS PictogramWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, May cause respiratory irritation)
Precautionary StatementsP261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501

These safety considerations emphasize the importance of appropriate laboratory handling, including the use of personal protective equipment and proper disposal methods .

Applications in Medicinal Chemistry and Drug Discovery

Drug Development Considerations

When evaluating 2-amino-N-(2,4-dimethylphenyl)benzamide for potential drug development, several factors require consideration:

  • Structure-activity relationships (SAR): Understanding how structural modifications affect biological activity is crucial for optimizing therapeutic efficacy.

  • Pharmacokinetic properties: The compound's lipophilicity (LogP of 3.50350) suggests potential challenges with water solubility but favorable membrane permeability .

  • Metabolic stability: The presence of aromatic rings and the amide bond suggests potential metabolic pathways that could affect in vivo stability.

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